(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: is a complex organic compound that features a combination of furan, triazolo-pyrazine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the furan and triazolo-pyrazine intermediates, followed by their coupling through a piperazine linker.
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Synthesis of 2,5-Dimethylfuran-3-yl Intermediate
Starting Materials: 2,5-dimethylfuran, acyl chloride.
Reaction Conditions: Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine Intermediate
Starting Materials: 3-methyl-1,2,4-triazole, pyrazine.
Reaction Conditions: Cyclization reaction under reflux conditions in the presence of a suitable solvent like ethanol.
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Coupling Reaction
Starting Materials: 2,5-dimethylfuran-3-yl intermediate, 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine intermediate, piperazine.
Reaction Conditions: The intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan ring can undergo oxidation to form furanones.
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Reduction
- The triazolo-pyrazine moiety can be reduced to form dihydro derivatives.
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Substitution
- The piperazine ring can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 2,5-dimethylfuran-3-one.
Reduction: Formation of dihydro-triazolo-pyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of organic electronic materials due to its conjugated system.
Biology and Medicine
Antibacterial Agents: The triazolo-pyrazine moiety has shown promise in antibacterial activity.
Anticancer Research: Potential use as a scaffold for designing anticancer agents targeting specific receptors.
Industry
Pharmaceuticals: Development of new drugs with improved efficacy and reduced side effects.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets such as enzymes or receptors. The triazolo-pyrazine moiety can inhibit bacterial enzymes, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl)piperazin-1-yl)methanone: Similar structure but with a quinoxaline ring instead of pyrazine.
(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-8-yl)piperazin-1-yl)methanone: Similar structure but with a pyrimidine ring.
Uniqueness
- The combination of furan, triazolo-pyrazine, and piperazine moieties in (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone provides a unique scaffold for drug design, offering potential for high specificity and potency in therapeutic applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-10-14(12(2)25-11)17(24)22-8-6-21(7-9-22)15-16-20-19-13(3)23(16)5-4-18-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWGBWKXGOOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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